![molecular formula C9H17NO2 B13344858 (2,8-Dioxaspiro[4.5]decan-3-yl)methanamine](/img/structure/B13344858.png)
(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique spirocyclic structure, which includes a spiro linkage between a dioxane ring and a decane ring, with a methanamine group attached to the third carbon of the dioxane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,8-Dioxaspiro[4.5]decan-3-yl)methanamine typically involves the reaction of a suitable dioxane derivative with a methanamine precursor under controlled conditions. One common method includes the use of a spirocyclization reaction, where a dioxane derivative is reacted with a methanamine in the presence of a catalyst to form the spirocyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale spirocyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,8-Dioxaspiro[4.5]decan-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,6-Dioxaspiro[4.5]decan-3-yl)methanamine: Similar spirocyclic structure but with different ring positions.
(2,8-Dioxaspiro[4.5]decan-3-yl)ethanamine: Similar structure with an ethylamine group instead of methanamine.
Uniqueness
(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine is unique due to its specific spiro linkage and the presence of a methanamine group, which confer distinct chemical and biological properties. Its versatility and stability make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2,8-dioxaspiro[4.5]decan-3-ylmethanamine |
InChI |
InChI=1S/C9H17NO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7,10H2 |
InChI-Schlüssel |
VFUHVPPVJBZFKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12CC(OC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


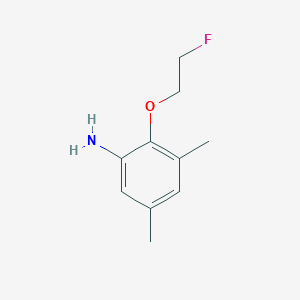
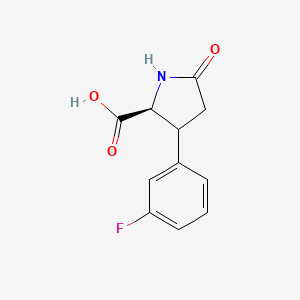
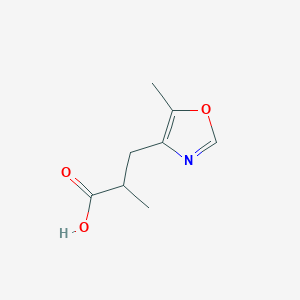
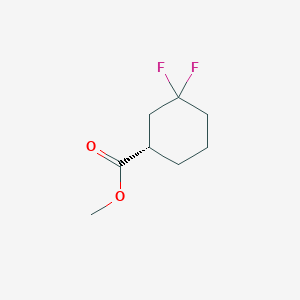
![Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B13344786.png)
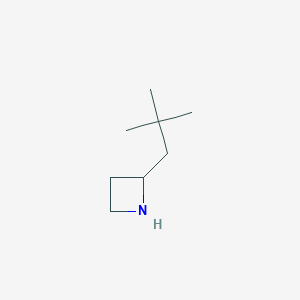
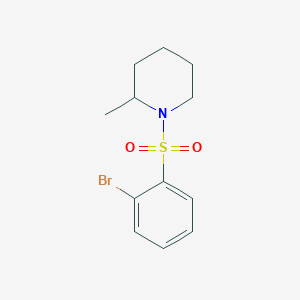
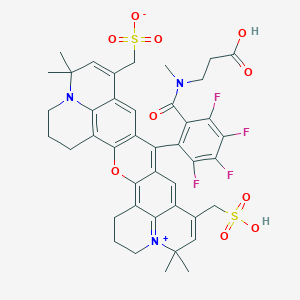
![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid](/img/structure/B13344824.png)
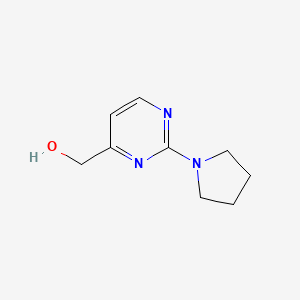
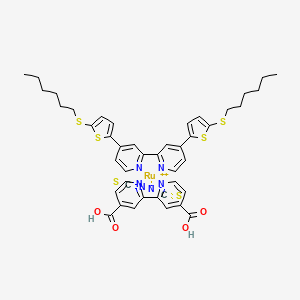
![Methyl 3-oxospiro[3.6]decane-1-carboxylate](/img/structure/B13344862.png)

